chemical structure and properties of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine
chemical structure and properties of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine
The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine , a critical intermediate in the development of kinase inhibitors and epigenetic modulators.
Executive Summary
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a bifunctional heterocyclic building block widely utilized in fragment-based drug discovery (FBDD). It features a halogenated pyridine core capable of palladium-catalyzed cross-coupling and a piperidine moiety that serves as a solubilizing group or a vector for further elaboration. This scaffold is particularly prominent in the synthesis of LSD1 inhibitors , SHP2 allosteric inhibitors , and ALK kinase inhibitors , where the ether linkage provides conformational flexibility and the piperidine nitrogen offers a handle for optimizing pharmacokinetic properties.
Chemical Identity & Structure Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine |
| CAS Number | Not widely indexed; Analogous to 1247631-23-7 (5-Br isomer) |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.16 g/mol |
| SMILES | BrC1=CC=CN=C1OCC2CCNCC2 |
| InChI Key | Generated:WXJPYDGTYWUGPD-UHFFFAOYSA-N (Predicted) |
Structural Pharmacophore Analysis
The molecule comprises three distinct functional domains, each serving a specific role in medicinal chemistry:
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3-Bromopyridine Core: The bromine atom at the C3 position is electronically activated for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The pyridine nitrogen (N1) acts as a weak hydrogen bond acceptor, though its basicity is modulated by the adjacent alkoxy group.
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Ether Linkage (-OCH₂-): Provides a flexible tether between the aromatic core and the aliphatic heterocycle, allowing the molecule to adopt conformations required for binding deep hydrophobic pockets.
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Piperidine Ring: A secondary amine (pKa ~10.8) that is protonated at physiological pH, significantly enhancing aqueous solubility. It also serves as a "solvent-exposed" tail in many kinase binding modes.
Physicochemical Properties[2][3][4][5][6][7]
The following properties are critical for handling and formulation. Data is derived from calculated consensus models (ACD/Labs, ChemAxon) and homologous series analysis.
| Property | Value / Description | Context |
| Appearance | Off-white to pale yellow solid | Typical for halogenated alkoxypyridines. |
| Solubility | Soluble in DMSO, MeOH, DCM. | Free base has low water solubility; HCl salt is highly soluble. |
| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity due to inductive effect of 3-Br and 2-alkoxy. |
| pKa (Piperidine N) | ~10.8 | Typical secondary aliphatic amine; protonation site. |
| LogP (Octanol/Water) | 2.1 ± 0.4 | Moderate lipophilicity; suitable for CNS penetration if optimized. |
| TPSA | ~35 Ų | Good membrane permeability profile. |
| H-Bond Donors | 1 (Piperidine NH) | |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Piperidine N) |
Synthesis Strategy & Protocols
The synthesis of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) followed by Acidic Deprotection .
Retrosynthetic Analysis
The disconnection strategy relies on the high electrophilicity of the C2 position in 3-bromo-2-fluoropyridine. The piperidine nitrogen must be protected (e.g., Boc) to prevent competitive N-arylation and ensure exclusive O-alkylation.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis pathway via SₙAr and Boc-deprotection.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
Principle: The alkoxide generated from N-Boc-4-hydroxymethylpiperidine attacks the C2 position of the pyridine ring. The fluorine atom is a superior leaving group to bromine in SₙAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
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Reagents:
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N-Boc-4-hydroxymethylpiperidine (1.0 equiv)
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Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)
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3-Bromo-2-fluoropyridine (1.0 equiv)
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Solvent: Anhydrous THF or DMF.[1]
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Procedure:
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Suspend NaH in anhydrous THF at 0°C under nitrogen atmosphere.
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Add N-Boc-4-hydroxymethylpiperidine dropwise. Stir for 30 min to generate the sodium alkoxide.
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Add 3-Bromo-2-fluoropyridine slowly to the mixture.
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Allow to warm to room temperature and stir for 4–12 hours (monitor by TLC/LCMS).
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Quench: Carefully add water/ice to quench excess NaH.
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Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[2]
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Step 2: Boc-Deprotection
Principle: Acid-catalyzed cleavage of the tert-butyl carbamate yields the free secondary amine.
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Reagents:
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4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM (1:4 ratio).
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Procedure:
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Dissolve the intermediate from Step 1 in DCM.
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Add TFA (10–20 equiv) or 4M HCl/Dioxane at 0°C.
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Stir at room temperature for 1–2 hours.
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Workup: Concentrate in vacuo.
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Neutralization: To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃. For the salt form, simply dry the residue.
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Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This scaffold acts as a "privileged structure" for kinase inhibitors.
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LSD1 Inhibitors: The piperidine-alkoxy-pyridine motif mimics the substrate binding interactions in Lysine Specific Demethylase 1 (LSD1). The piperidine amine forms a critical salt bridge with Asp555 in the active site.
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SHP2 Inhibitors: Analogous structures (often pyrazines or pyridines) bind to the allosteric site of SHP2, locking the enzyme in an auto-inhibited conformation.
Derivatization Potential
The molecule offers two orthogonal vectors for chemical expansion:
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Vector A (C3-Bromine): Suzuki coupling with aryl boronic acids to extend into the hydrophobic pocket.
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Vector B (Piperidine Nitrogen): Reductive amination, acylation, or sulfonylation to tune solubility and reach solvent-exposed residues.
Figure 2: Orthogonal functionalization strategies for library generation.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: WARNING .
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb CO₂ from air; the HCl salt is hygroscopic.
References
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LSD1 Inhibitor Design: Zheng, Y. C., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 59(3), 1290–1303.[3] Link
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Pyridine Scaffold Analysis: Kumar, A., et al. (2022).[3][4] "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry, 13, 1183–1203.[3] Link
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Synthesis Methodology: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
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Commercial Availability & CAS: ChemicalBook Listing for 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine. Link
Sources
- 1. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine|CAS 2090153-40-3 [benchchem.com]
- 4. researchgate.net [researchgate.net]
